![molecular formula C9H11N3 B2617314 {1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methanamine CAS No. 1092309-87-9](/img/structure/B2617314.png)
{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methanamine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable amine under base-mediated conditions to form the pyrrolopyridine core . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
化学反应分析
Types of Reactions
{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium hydride in DMSO for deprotonation followed by the addition of an electrophile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide derivative, while reduction could lead to a fully saturated pyrrolopyridine ring system.
科学研究应用
Chemistry
In chemistry, {1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methanamine is used as a precursor for the synthesis of more complex heterocyclic compounds. It serves as a building block in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor . FGFR inhibitors are of interest in cancer therapy due to their role in cell proliferation and survival.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of molecules with specific biological activities.
作用机制
The mechanism of action of {1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methanamine involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can interfere with signaling pathways that promote tumor growth and survival . The exact molecular interactions typically involve binding to the ATP-binding site of the receptor, preventing its activation.
相似化合物的比较
Similar Compounds
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol: This compound has a hydroxyl group at the 5-position, which can significantly alter its chemical properties and biological activity.
3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4: This compound features a cyano group and a piperidine ring, making it structurally similar but functionally different.
Uniqueness
The uniqueness of {1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methanamine lies in its specific substitution pattern and the presence of the methanamine group. This allows for unique interactions with biological targets and provides a versatile scaffold for further chemical modifications.
属性
IUPAC Name |
(1-methylpyrrolo[2,3-b]pyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12-6-7(5-10)8-3-2-4-11-9(8)12/h2-4,6H,5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVQKCZPWJDBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
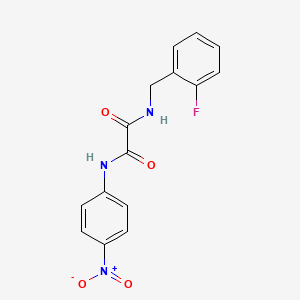
![4-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2617233.png)
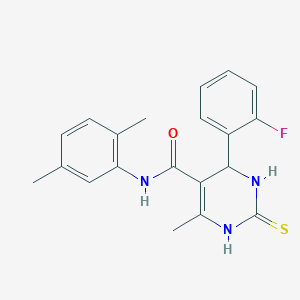
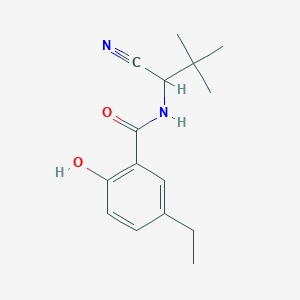
![4-(Benzenesulfonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine](/img/structure/B2617239.png)
![Methyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2617242.png)
![2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2617244.png)
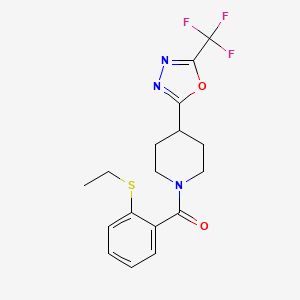
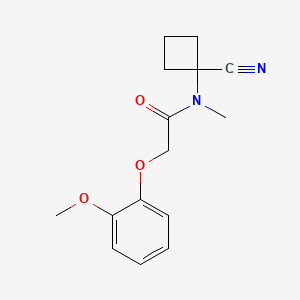
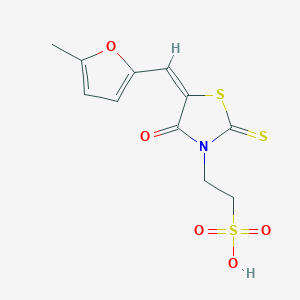
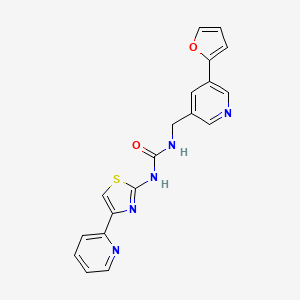
![Ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-methylquinolin-4-YL]piperidine-3-carboxylate](/img/structure/B2617251.png)
![1,5-Dibenzyl 2-({4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecan-8-yl}formamido)pentanedioate](/img/structure/B2617252.png)
![4-[benzyl(methyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide](/img/structure/B2617254.png)
